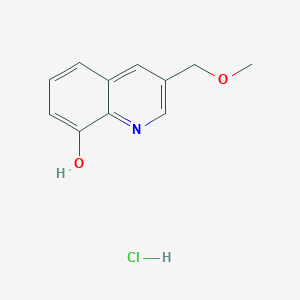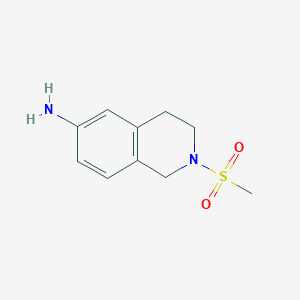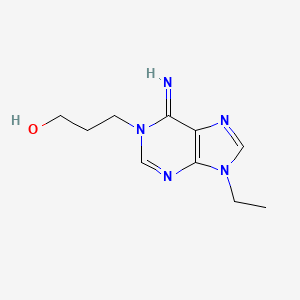
3-(Methoxymethyl)quinolin-8-OL hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxymethyl)quinolin-8-OL hydrochloride is a chemical compound with the molecular formula C11H12ClNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)quinolin-8-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with quinolin-8-ol as the starting material.
Methoxymethylation: The quinolin-8-ol undergoes a methoxymethylation reaction. This involves the introduction of a methoxymethyl group (-CH2OCH3) to the quinoline ring. The reaction is typically carried out using methoxymethyl chloride (MOM-Cl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methoxymethyl)quinolin-8-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Methoxymethyl)quinolin-8-OL hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its pharmacological properties.
Industry: It is used in the development of dyes, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-(Methoxymethyl)quinolin-8-OL hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes, making the compound useful in anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound of 3-(Methoxymethyl)quinolin-8-OL hydrochloride.
8-Hydroxyquinoline: A closely related compound with similar biological activities.
Chloroquine: A well-known antimalarial drug that is also a quinoline derivative.
Uniqueness
This compound is unique due to the presence of the methoxymethyl group, which can enhance its solubility and bioavailability. This modification can also influence the compound’s interaction with molecular targets, potentially leading to improved therapeutic properties.
Propriétés
Numéro CAS |
184826-33-3 |
|---|---|
Formule moléculaire |
C11H12ClNO2 |
Poids moléculaire |
225.67 g/mol |
Nom IUPAC |
3-(methoxymethyl)quinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C11H11NO2.ClH/c1-14-7-8-5-9-3-2-4-10(13)11(9)12-6-8;/h2-6,13H,7H2,1H3;1H |
Clé InChI |
VHAMORVLPYXGEX-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CN=C2C(=C1)C=CC=C2O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11881391.png)



![2-(Bromomethyl)-4-hydroxybenzo[d]oxazole](/img/structure/B11881413.png)
